1-{[(2-Bromo-4-methylphenyl)methyl]amino}propan-2-ol
Description
1-{[(2-Bromo-4-methylphenyl)methyl]amino}propan-2-ol is a secondary alcohol derivative featuring a propan-2-ol backbone substituted with a [(2-bromo-4-methylphenyl)methyl]amino group. This compound belongs to a broader class of amino-propanol derivatives, which are widely studied for their pharmacological and chemical properties.
Properties
Molecular Formula |
C11H16BrNO |
|---|---|
Molecular Weight |
258.15 g/mol |
IUPAC Name |
1-[(2-bromo-4-methylphenyl)methylamino]propan-2-ol |
InChI |
InChI=1S/C11H16BrNO/c1-8-3-4-10(11(12)5-8)7-13-6-9(2)14/h3-5,9,13-14H,6-7H2,1-2H3 |
InChI Key |
GZFYLQMYYXKBBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CNCC(C)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(2-Bromo-4-methylphenyl)methyl]amino}propan-2-ol typically involves the reaction of 2-bromo-4-methylbenzylamine with propylene oxide. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the opening of the epoxide ring and subsequent formation of the amino alcohol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-{[(2-Bromo-4-methylphenyl)methyl]amino}propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Sodium azide (NaN3), potassium cyanide (KCN).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-{[(2-Bromo-4-methylphenyl)methyl]amino}propan-2-ol has diverse applications in several scientific domains:
Chemistry : It serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups enable the formation of various derivatives that can be utilized in further chemical reactions.
Biology : The compound is investigated for its interactions with enzymes and proteins. Studies suggest that it may inhibit specific enzymatic activities due to the presence of the bromine atom and amino group, allowing for potential applications in biochemical research.
Industry : It is also explored for its role in producing specialty chemicals and materials that require specific chemical properties.
Preliminary research indicates that this compound exhibits potential anticancer activity and neurological effects :
Anticancer Activity : Studies have shown that derivatives of similar compounds can inhibit tumor growth in cancer cell lines. For instance, derivatives demonstrated selective cytotoxicity against human glioblastoma U-87 cells while sparing normal cells.
Neurological Effects : The structural similarities to neuroactive compounds suggest potential interactions with neurotransmitter systems, particularly in cholinergic pathways. Research on related compounds indicates possible inhibition of acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases.
Anticancer Studies
A study investigating the cytotoxic effects of related compounds found that they exhibited significant activity against cancer cells. The IC50 values were lower than those of established chemotherapeutics, indicating a promising avenue for further research into their anticancer potential.
Neurotransmitter Interaction
Research focused on cholinesterase inhibition revealed that structurally related compounds could inhibit AChE with varying potency. This suggests that this compound may have therapeutic potential in treating conditions like Alzheimer's disease.
Toxicological Assessments
Toxicity studies on similar compounds indicated mild cytotoxicity in vitro but also showed acceptable selectivity indexes. This suggests a favorable safety profile for further development in therapeutic applications.
Mechanism of Action
The mechanism of action of 1-{[(2-Bromo-4-methylphenyl)methyl]amino}propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amino alcohol moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Amino-Propanol Derivatives
Amino-propanol derivatives are characterized by substitutions on the propan-2-ol backbone, particularly at the amino and aryloxy/arylalkyl groups. Below is a comparative analysis of key analogs:
Table 1: Structural and Physical Properties of Selected Amino-Propanol Derivatives
Key Observations:
Electron-donating groups (e.g., methoxy in ) may alter metabolic stability and adrenolytic activity . Bulky substituents (e.g., dibenzylamino in Compound 24) reduce solubility but improve thermal stability .
Physical States :
- Most analogs are oils (e.g., CHJ04091–CHJ04093) due to flexible alkyl chains, while crystalline solids (e.g., Compound 24) often feature rigid aromatic systems .
Key Observations:
- Bromine and Methyl Effects : The 2-bromo-4-methylphenyl group in the target compound may enhance hydrophobic interactions in enzyme binding compared to chloro or methoxy analogs (e.g., CHJ04091) .
- Indole vs. Phenyl: The indole-containing analog () exhibits adrenolytic activity due to its planar aromatic system, which likely interacts with α1-adrenergic receptors .
- Clinical Relevance: Bisoprolol fumarate demonstrates the importance of isopropyl and phenoxy groups in β1-selectivity, a feature absent in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
